3,4-dichlorobenzyl 2-pyrazinecarboxylate
Descripción
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)methyl pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-9-2-1-8(5-10(9)14)7-18-12(17)11-6-15-3-4-16-11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWXRAMNQBIQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(=O)C2=NC=CN=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N-(3,4-Dichlorobenzyl) Pyrazinecarboxamides
- Example: Compound 9a Structure: Features a pyrazine ring with a 3,4-dichlorobenzyl carboxamide group and a secondary 3,4-dichlorobenzylamino substituent. Activity: Superior antimycobacterial activity (MIC = 12.5 µg·mL⁻¹) attributed to enhanced lipophilicity and dual substitution. Synthesis: Aminolysis of 3-chloropyrazine-2-carbonyl chloride with 3,4-dichlorobenzylamine.
3-Chloro-N-(2-Chlorobenzyl)pyrazine-2-carboxamide (Compound 5)
- Structure : Pyrazine with a 2-chlorobenzyl carboxamide and 3-chloro substituent.
- Activity : Broad antibacterial activity (MIC = 7.81 µM against Staphylococcus aureus), but weaker antimycobacterial effects compared to 9a .
Thiazolo[3,2-a]pyrimidine Derivatives (11a,b)
- Example: (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine Structure: Thiazolo-pyrimidine fused ring with electron-withdrawing groups (CN, CO).
Pyrrolo[3,4-c]pyridazine Derivatives (1–3)
- Structure: Pyrrolo-pyridazine core with acetyl/benzoylamino substituents .
- Activity: Limited bioactivity data; synthesis focuses on heterocyclic diversification rather than therapeutic optimization.
Oxadiazolo[3,4-b]pyrazine Analogs (6b)
- Example: 5-[4-(4-Chlorophenoxy)piperidin-1-yl]-6-(4-ethoxyphenoxy)-oxadiazolo[3,4-b]pyrazine Structure: Oxadiazole fused to pyrazine with bulky phenoxy groups.
Comparative Analysis Table
Key Findings
Substituent Effects: Lipophilicity: 3,4-Dichlorobenzyl groups enhance membrane permeability, critical for antimycobacterial activity . Electronic Effects: Pyrazine’s electron-deficient core improves interaction with bacterial enzymes (e.g., enoyl-ACP reductase in M. tuberculosis) .
Bioactivity Trends: Carboxamide derivatives (e.g., 9a) outperform ester analogs in potency due to stable hydrogen-bonding motifs. Antibacterial activity is more pronounced in mono-substituted pyrazines (e.g., Compound 5) than fused heterocycles.
Synthetic Accessibility: Esterification (target compound) is simpler than multi-step aminolysis (9a) or fused-ring syntheses (thiazolo-pyrimidines).
Q & A
Q. 1.1. What are the optimal synthetic routes for 3,4-dichlorobenzyl 2-pyrazinecarboxylate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves esterification between 2-pyrazinecarboxylic acid and 3,4-dichlorobenzyl chloride. Key steps include:
- Reagent Activation: Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxylic acid .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction efficiency .
- Temperature Control: Maintain temperatures between 0–25°C to minimize side reactions (e.g., hydrolysis of the benzyl chloride) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .
Q. 1.2. How can researchers verify the structural integrity of 3,4-dichlorobenzyl 2-pyrazinecarboxylate post-synthesis?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 5.3–5.5 ppm (benzyl CH₂) and δ 8.5–9.0 ppm (pyrazine protons) confirm ester linkage .
- ¹³C NMR: Carbonyl signals at ~165 ppm (ester) and ~155 ppm (pyrazine carbons) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .
- Mass Spectrometry (HRMS): Exact mass matching [M+H]⁺ confirms molecular formula (C₁₂H₈Cl₂N₂O₂) .
Advanced Research Questions
Q. 2.1. How can reaction by-products be systematically identified and minimized during synthesis?
Methodological Answer:
- By-Product Analysis:
- LC-MS/MS: Detect intermediates like unreacted 2-pyrazinecarboxylic acid or hydrolyzed 3,4-dichlorobenzyl alcohol .
- Kinetic Studies: Vary reaction time/temperature to identify conditions favoring esterification over hydrolysis (e.g., anhydrous solvents, inert atmosphere) .
- Process Optimization:
- Use scavenger resins (e.g., polymer-bound DMAP) to trap excess acid or chloride by-products .
- Employ flow chemistry for precise control of stoichiometry and residence time .
Q. 2.2. What strategies are effective for studying the compound’s stability under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Degradation Pathways:
Q. 2.3. How can structure-activity relationships (SAR) be explored for biological applications?
Methodological Answer:
- Functional Group Modifications:
- Replace the dichlorobenzyl group with fluorinated or methylated analogs to assess hydrophobic interactions .
- Modify the pyrazine ring (e.g., introduce amino or nitro groups) to alter electron density and binding affinity .
- Biological Assays:
- Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake: Radiolabel the compound (¹⁴C or ³H) to quantify permeability in Caco-2 cell monolayers .
Q. 2.4. What analytical methods are recommended for resolving contradictions in reported biological activity data?
Methodological Answer:
- Data Triangulation:
- Orthogonal Validation:
- SPR (Surface Plasmon Resonance): Confirm direct target binding (KD measurements) .
- Crystallography: Co-crystallize with target proteins to validate binding modes .
Safety and Handling Considerations
Q. 3.1. What precautions are critical when handling 3,4-dichlorobenzyl chloride derivatives?
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods due to lachrymatory and irritant properties .
- Waste Disposal: Neutralize residual chloride with 10% sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
